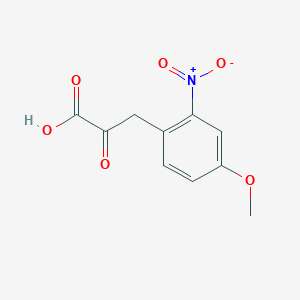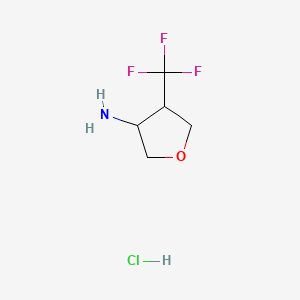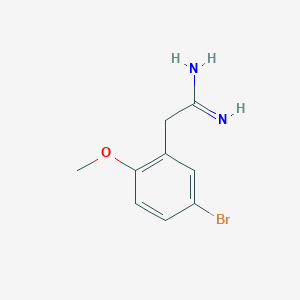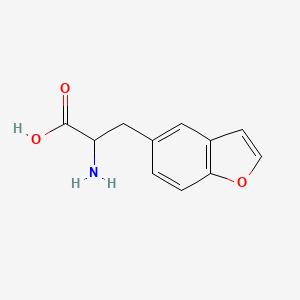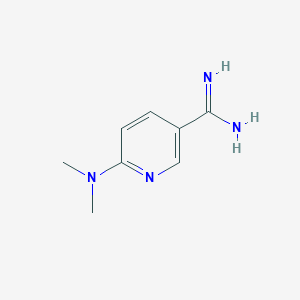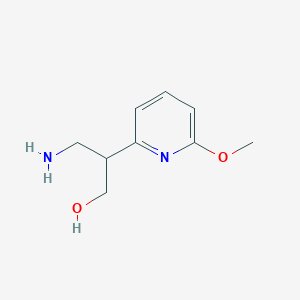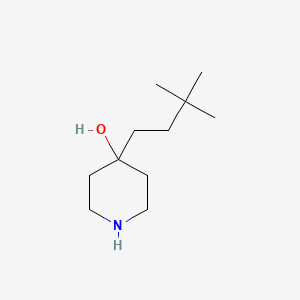![molecular formula C8H12O4 B15321958 2-[3-(methoxycarbonyl)cyclobutyl]aceticacid,Mixtureofdiastereomers](/img/structure/B15321958.png)
2-[3-(methoxycarbonyl)cyclobutyl]aceticacid,Mixtureofdiastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(methoxycarbonyl)cyclobutyl]acetic acid, mixture of diastereomers, is a chemical compound characterized by the presence of a cyclobutyl ring substituted with a methoxycarbonyl group and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(methoxycarbonyl)cyclobutyl]acetic acid, mixture of diastereomers, typically involves the cyclization of suitable precursors followed by functional group modifications. One common synthetic route includes the following steps:
Cyclization: Starting from a suitable diene or dienophile, cyclization is achieved under controlled conditions to form the cyclobutyl ring.
Methoxycarbonylation: Introduction of the methoxycarbonyl group is carried out using reagents such as dimethyl carbonate in the presence of a base.
Acetic Acid Introduction: The acetic acid moiety is introduced through esterification or direct carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions followed by sequential functional group modifications. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
2-[3-(methoxycarbonyl)cyclobutyl]acetic acid, mixture of diastereomers, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Esters, amides.
科学的研究の応用
2-[3-(methoxycarbonyl)cyclobutyl]acetic acid, mixture of diastereomers, has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[3-(methoxycarbonyl)cyclobutyl]acetic acid, mixture of diastereomers, involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
2-[3-(methoxycarbonyl)cyclopropyl]acetic acid: Similar structure but with a cyclopropyl ring instead of a cyclobutyl ring.
2-[3-(methoxycarbonyl)cyclohexyl]acetic acid: Contains a cyclohexyl ring, leading to different steric and electronic properties.
Uniqueness
2-[3-(methoxycarbonyl)cyclobutyl]acetic acid, mixture of diastereomers, is unique due to its cyclobutyl ring, which imparts distinct steric and electronic characteristics. This uniqueness makes it valuable for specific applications where these properties are advantageous.
特性
分子式 |
C8H12O4 |
|---|---|
分子量 |
172.18 g/mol |
IUPAC名 |
2-(3-methoxycarbonylcyclobutyl)acetic acid |
InChI |
InChI=1S/C8H12O4/c1-12-8(11)6-2-5(3-6)4-7(9)10/h5-6H,2-4H2,1H3,(H,9,10) |
InChIキー |
FOTOSLCBCJWQEQ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CC(C1)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


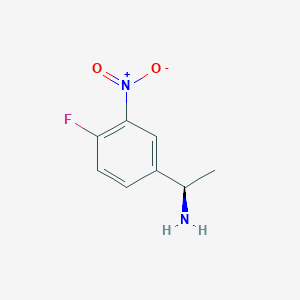


![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-difluoro-4-methylpiperidine-4-carboxylicacid](/img/structure/B15321903.png)

